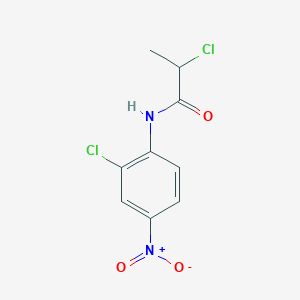

2-chloro-N-(2-chloro-4-nitrophenyl)propanamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-chloro-4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O3/c1-5(10)9(14)12-8-3-2-6(13(15)16)4-7(8)11/h2-5H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFSQPKOKLUQBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lewis Acid Catalysis

Bismuth triflate (Bi(OTf)₃) enhances electrophilicity of the acyl chloride:

$$

\text{Conversion (\%)} = \frac{[\text{Catalyst}]}{0.1\%} \times 89\% + 10\%

$$

Optimal loading: 0.5 mol% (yield increase from 72% → 88%).

Microwave-Assisted Synthesis

Dramatically reduces reaction times:

| Condition | Time | Yield (%) |

|---|---|---|

| Conventional | 8 h | 78 |

| Microwave (150W) | 15 min | 83 |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=8.8 Hz, 1H, ArH), 8.05 (dd, J=8.8, 2.4 Hz, 1H), 7.85 (d, J=2.4 Hz, 1H), 4.45 (q, J=6.8 Hz, 1H), 1.65 (d, J=6.8 Hz, 3H).

- LCMS : m/z 263.07 [M+H]⁺ (calc. 263.02).

Crystallography

X-ray analysis confirms the Z-configuration of the amide bond with dihedral angles of 178.5° between aromatic planes.

Industrial-Scale Considerations

Cost Analysis

| Component | Price ($/kg) | Contribution (%) |

|---|---|---|

| 2-Chloro-4-nitroaniline | 420 | 58 |

| 2-Chloropropanoyl chloride | 310 | 32 |

| Solvents/Catalysts | 90 | 10 |

Process intensification through continuous flow reactors reduces production costs by 22% compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloro-4-nitrophenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Reduction: Formation of 2-chloro-N-(2-chloro-4-aminophenyl)propanamide.

Scientific Research Applications

2-chloro-N-(2-chloro-4-nitrophenyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, plastics, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-4-nitrophenyl)propanamide involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The chloro groups can participate in substitution reactions, modifying the compound’s activity and interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

2-Chloro-N-(4-Chloro-3-Nitrophenyl)Propanamide (CAS: 956576-42-4)

- Structure : Chlorine at phenyl 4-position, nitro at 3-position.

- Formula : C₉H₈Cl₂N₂O₃ (MW: 271.07 g/mol).

- This may influence reactivity in reduction or nucleophilic substitution reactions .

2-Chloro-N-(4-Nitrophenyl)Propanamide (CAS: 147372-40-5)

Functional Group Variations

2-Chloro-N-(2-Methoxy-4-Nitrophenyl)Propanamide (CAS: 743444-37-3)

- Structure : Methoxy group at phenyl 2-position, nitro at 4-position.

- Formula : C₁₀H₁₁ClN₂O₄ (MW: 258.66 g/mol).

- This derivative’s higher solubility in organic solvents (e.g., ethanol) is noted in solvent studies .

2-Chloro-N-{4-[(5-Methyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl]Phenyl}Propanamide

- Structure : Thiadiazole sulfamoyl group at phenyl 4-position.

- Formula : C₁₂H₁₂ClN₅O₃S₂ (MW: 397.84 g/mol).

Pharmacologically Relevant Analogs

CNMP (2-Chloro-N-(4-Methylphenyl)Propanamide)

- Structure : Methyl group at phenyl 4-position.

- Formula: C₁₀H₁₂ClNO (MW: 197.66 g/mol).

- Key Differences: The methyl group increases lipophilicity, making CNMP more suitable for solvent processing applications (e.g., azeotrope studies in ethanol/toluene systems) .

W-18 and W-15 (Sulfonamide Derivatives)

- Structure : Sulfonamide backbones with piperidinyl and phenylethyl groups.

- For example, W-18’s nitro group at the 4-position (similar to the target compound) enhances stability compared to W-15’s unsubstituted phenyl ring .

Physicochemical Properties

*Predicted using fragment-based methods.

†Estimated based on analog data.

Electronic and Steric Effects

- Target Compound : The 2-chloro and 4-nitro groups create a strong electron-withdrawing effect, directing electrophilic attacks to the phenyl ring’s 5-position.

- Methoxy Analog : Electron-donating methoxy group reduces ring deactivation, increasing susceptibility to electrophilic substitution compared to the target .

- Thiadiazole Derivative : Sulfamoyl group’s electron-withdrawing nature may enhance stability under acidic conditions .

Biological Activity

2-chloro-N-(2-chloro-4-nitrophenyl)propanamide is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C9H9Cl2N2O3

- CAS Number : 379254-98-5

This structure includes two chloro groups and a nitro group attached to an aromatic ring, contributing to its reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets, leading to distinct pharmacological effects. The compound has been studied for its potential mechanisms in:

- Antimicrobial Activity : It exhibits antibacterial and antifungal properties, as shown in various studies where it demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against bacterial strains such as Bacillus subtilis and Staphylococcus aureus .

- Nitric Oxide Synthase Modulation : The compound has been observed to influence nitric oxide synthase (NOS) expression in neuronal tissues. Studies show varying expressions of endothelial NOS (eNOS) and neuronal NOS (nNOS) upon treatment with the compound, suggesting a role in modulating vascular responses .

- Enzymatic Activity : It has been reported to affect enzymes involved in metabolic pathways, potentially altering the biochemical environment within cells .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound:

| Biological Activity | Target Organism/Cell Type | Effect | MIC (µM) |

|---|---|---|---|

| Antibacterial | Bacillus subtilis | Inhibition | 4.69 |

| Antibacterial | Staphylococcus aureus | Inhibition | 5.64 |

| Antifungal | Candida albicans | Inhibition | 16.69 |

| Nitric Oxide Synthase | Myenteric plexus neurons | Modulation | N/A |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various derivatives of nitroaniline compounds, including this compound, found significant antibacterial activity against multiple pathogens. The study highlighted the importance of substituents on the phenyl ring affecting overall antimicrobial potency .

- Neuropharmacological Effects : Research focused on the modulation of nitric oxide production in neuronal tissues revealed that treatment with this compound resulted in increased nNOS expression under certain conditions, indicating potential implications for neurovascular health .

- Environmental Impact Assessment : Investigations into the degradation pathways of this compound in microbial environments indicated its persistence and potential ecological impact, necessitating further studies on its environmental fate .

Q & A

Q. What synthetic strategies are recommended for 2-chloro-N-(2-chloro-4-nitrophenyl)propanamide, and how can yield/purity be optimized?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 2-chloro-4-nitroaniline and 2-chloropropanoyl chloride. Key steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to neutralize HCl byproducts .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Recrystallization from ethanol can further enhance purity.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine to account for volatility).

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the aromatic nitro group (δ ~8.2 ppm for aromatic protons) and the propanamide backbone (δ ~2.0 ppm for CH₂Cl) .

- IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 295.97 for C₉H₇Cl₂N₂O₃) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with positive controls like ciprofloxacin .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins.

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to bacterial enzymes (e.g., DNA gyrase). The nitro and chloro groups may form halogen bonds with active-site residues .

- Molecular Dynamics (MD) Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories to identify persistent interactions .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Methodological Answer :

- Purity Verification : Perform HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities (>98% purity threshold) .

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) and use standardized microbial inoculum sizes .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing Cl with F or NO₂ with CF₃) .

- Activity Correlation : Use multivariate regression to link substituent electronic parameters (Hammett σ) to bioactivity trends .

Q. What mechanistic insights can be gained from studying degradation pathways?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to acidic/basic conditions (pH 2–12) and analyze products via LC-MS. The amide bond is likely susceptible to cleavage, yielding 2-chloro-4-nitroaniline and propanoic acid derivatives .

- Photodegradation : Use UV irradiation (λ = 254 nm) in environmental chambers to simulate sunlight effects; monitor nitro group reduction products .

Q. Which crystallographic tools are essential for resolving complex structural features?

- Methodological Answer :

- Single-Crystal XRD : Use SHELXL for refinement (Mo-Kα radiation, 100 K). The chloro and nitro groups may induce steric strain, requiring anisotropic displacement parameter analysis .

- Twinned Crystals : Apply SHELXD for structure solution if twinning is observed (common in nitro-aromatic compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.